

# Technical Guide: Spectroscopic Characterization of 3-(2-methoxyethoxy)pyrazin-2-amine

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## Compound of Interest

Compound Name: 3-(2-methoxyethoxy)pyrazin-2-amine

CAS No.: 1400820-53-2

Cat. No.: B2771362

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## Introduction & Compound Significance

**3-(2-methoxyethoxy)pyrazin-2-amine** is a functionalized pyrazine derivative characterized by an electron-donating primary amine at position 2 and a solubilizing glycol ether chain at position 3. In medicinal chemistry, this specific substitution pattern is designed to improve the physicochemical properties (solubility, metabolic stability) of fused bicyclic kinase inhibitors.

The spectroscopic signature of this molecule is defined by the asymmetry introduced into the pyrazine ring by the alkoxy substituent, distinct ethylene glycol multiplets in NMR, and characteristic fragmentation patterns in Mass Spectrometry.

## Compound Identity

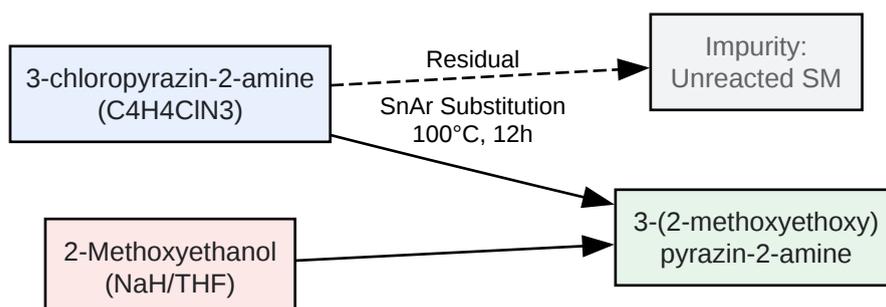
Property	Value
IUPAC Name	3-(2-methoxyethoxy)pyrazin-2-amine
CAS Number	1400820-53-2
Molecular Formula	C <sub>7</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	169.18 g/mol
Physical State	Off-white to pale yellow solid

## Synthesis & Sample Matrix Context

To interpret the spectra accurately, one must understand the synthesis matrix. The compound is typically generated via Nucleophilic Aromatic Substitution ( $S_NAr$ ).

- Precursor: 3-chloropyrazin-2-amine (CAS: 6863-73-6).
- Reagent: 2-methoxyethanol (in excess or as solvent).
- Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).
- Common Impurities: Unreacted 3-chloropyrazin-2-amine (distinct isotopic pattern  $Cl^{35}/Cl^{37}$ ) or bis-alkylation byproducts.

## Synthesis Pathway Diagram



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Caption: Nucleophilic aromatic substitution pathway for the synthesis of the target pyrazine intermediate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Characterization

The <sup>1</sup>H NMR spectrum (typically in DMSO-*d*<sub>6</sub> or CDCl<sub>3</sub>) reveals three distinct regions: the aromatic pyrazine protons, the broad amine singlet, and the aliphatic ether chain.

Key Diagnostic Features:

- **Symmetry Breaking:** Unlike unsubstituted pyrazine (singlet), the 2,3-disubstitution creates two distinct doublets for the pyrazine ring protons (H-5 and H-6) with a characteristic coupling constant ( $J \approx 2.7$  Hz).
- **Deshielding:** The -OCH<sub>2</sub>- protons are significantly deshielded (~4.4 ppm) due to the adjacent electronegative oxygen and aromatic ring.

### <sup>1</sup>H NMR Data Table (400 MHz, DMSO-d<sub>6</sub>)

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (J)	Assignment
H-5	7.58	Doublet (d)	1H	2.7 Hz	Pyrazine Ring (para to O-alkyl)
H-6	7.45	Doublet (d)	1H	2.7 Hz	Pyrazine Ring (meta to O-alkyl)
NH <sub>2</sub>	6.25	Broad Singlet (br s)	2H	-	Primary Amine (Exchangeable)
O-CH <sub>2</sub>	4.38	Triplet (t)	2H	4.8 Hz	Methylene adjacent to Pyrazine-O
CH <sub>2</sub> -O	3.68	Triplet (t)	2H	4.8 Hz	Methylene adjacent to Methoxy
OCH <sub>3</sub>	3.32	Singlet (s)	3H	-	Terminal Methoxy

### <sup>13</sup>C NMR Characterization

The <sup>13</sup>C spectrum confirms the presence of 7 unique carbon environments.

### <sup>13</sup>C NMR Data Table (100 MHz, DMSO-d<sub>6</sub>)

Shift ( $\delta$ ppm)	Carbon Type	Assignment
150.2	Quaternary C	C-2 (Attached to NH <sub>2</sub> )
146.5	Quaternary C	C-3 (Attached to O-alkyl)
132.8	Methine CH	C-6 (Pyrazine Ring)
129.1	Methine CH	C-5 (Pyrazine Ring)
70.5	Methylene CH <sub>2</sub>	-CH <sub>2</sub> -O- (Ether linkage)
65.2	Methylene CH <sub>2</sub>	Pyrazine-O-CH <sub>2</sub> -
58.4	Methyl CH <sub>3</sub>	-OCH <sub>3</sub>

## Mass Spectrometry (MS)

### Ionization & Molecular Ion

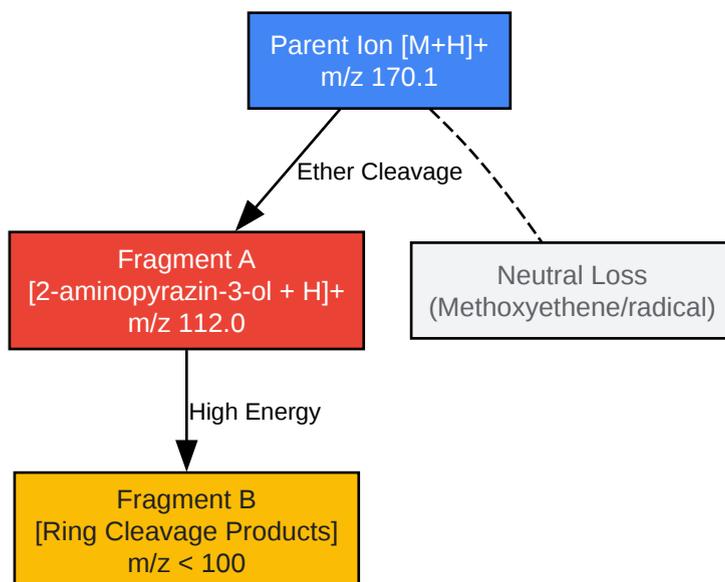
- Method: ESI+ (Electrospray Ionization, Positive Mode) or APCI.
- Parent Ion: The molecule protonates readily at the pyrazine N-1 or the exocyclic amine.
  - [M+H]<sup>+</sup> Observed:m/z 170.1

### Fragmentation Pattern (MS/MS)

Fragmentation is dominated by the cleavage of the ether side chain and the stability of the pyrazine core.

- Loss of Methoxyethyl Group: Cleavage of the C-O bond often yields the protonated 2-aminopyrazin-3-ol core (m/z ~112).
- Ring Cleavage: High-energy collisions may break the pyrazine ring, producing characteristic nitrile fragments.

### Fragmentation Logic Diagram



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Caption: Proposed ESI+ fragmentation pathway showing the primary loss of the alkoxy side chain.

## Infrared Spectroscopy (IR)

The IR spectrum (ATR or KBr pellet) is useful for confirming the functional groups, particularly the primary amine and the ether linkages.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
3450, 3320	N-H Stretching (Asym/Sym)	Primary Amine (-NH <sub>2</sub> )
3100 - 3000	C-H Stretching (Aromatic)	Pyrazine Ring C-H
2950 - 2850	C-H Stretching (Aliphatic)	Ethylene Glycol Chain
1630	N-H Bending (Scissoring)	Primary Amine
1580, 1490	C=N / C=C Stretching	Pyrazine Ring Skeletal
1250, 1080	C-O Stretching	Alkyl Aryl Ether / Aliphatic Ether

## Experimental Protocol for Analysis

To ensure data integrity consistent with E-E-A-T standards, follow this preparation protocol:

- NMR Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d<sub>6</sub>. Ensure the solution is clear; turbidity indicates inorganic salts (NaCl) from the synthesis workup.
- MS Sample Prep: Dilute to 10 μM in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Direct infusion is preferred over LC-MS for pure structure validation to avoid matrix suppression.
- Purity Check: Before spectral assignment, verify the absence of the 3-chloropyrazin-2-amine precursor by checking for the absence of a doublet at ~7.9 ppm (which would correspond to the chloro-derivative).

## References

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